A Technical Guide to 5-Amino-2,3-dihydro-2-methyl-1H-Isoindol-1-one: Properties, Synthesis, and Applications
A Technical Guide to 5-Amino-2,3-dihydro-2-methyl-1H-Isoindol-1-one: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 5-Amino-2,3-dihydro-2-methyl-1H-Isoindol-1-one, a heterocyclic compound featuring the isoindolinone scaffold. The isoindolinone core is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic molecules with significant biological activity.[1][2] This document, intended for researchers, chemists, and drug development professionals, consolidates known physicochemical properties, outlines a plausible synthetic route, discusses the compound's chemical reactivity, and explores its potential applications as a versatile building block in modern pharmaceutical research.
Compound Identification and Overview
5-Amino-2,3-dihydro-2-methyl-1H-Isoindol-1-one is a substituted isoindolinone, which is an isomer of the more common indole structure.[1] Its architecture, comprising a bicyclic aromatic lactam with a primary amine substituent, presents multiple points for chemical modification, making it an attractive intermediate for constructing diverse chemical libraries. The presence of both a nucleophilic amino group and a stable lactam ring allows for selective functionalization, enabling its use in the synthesis of more complex molecular targets.
Key Identifiers and Properties
The fundamental properties of the compound are summarized below. These data are compiled from chemical supplier databases and computational sources.
| Property | Value | Source |
| IUPAC Name | 5-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one | - |
| Synonyms | 5-amino-2-methylisoindolin-1-one | [3] |
| CAS Number | 1190380-38-1 | [3][4] |
| Molecular Formula | C₉H₁₀N₂O | [3] |
| Molecular Weight | 162.19 g/mol | [3][4] |
| Appearance | Solid | [3] |
| Purity | Commercially available up to 97% | [3] |
| InChI Key | VNYNRNAJJGDULT-UHFFFAOYSA-N | [3] |
Proposed Synthesis and Purification
While a specific, peer-reviewed synthesis for 5-Amino-2,3-dihydro-2-methyl-1H-Isoindol-1-one is not extensively documented in publicly available literature, a logical and efficient pathway can be devised based on established methodologies for isoindolinone synthesis.[5] The proposed route begins with a commercially available, appropriately substituted starting material and proceeds through a series of standard organic transformations.
The causality for this synthetic design is rooted in achieving high yields and selectivity. Starting with 4-nitrophthalimide allows for the early and straightforward installation of the required nitrogen atom at position 2 via reaction with methylamine. The subsequent selective reduction of one imide carbonyl is a known strategy to form the lactam ring of the isoindolinone. Finally, the reduction of the nitro group is a reliable transformation that is typically high-yielding and chemoselective, leaving the lactam intact.
Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis of the target compound.
Experimental Protocol (Hypothetical)
This protocol is a representative, non-validated procedure. Researchers should perform their own optimization and safety assessments.
Step 1: Synthesis of N-Methyl-4-nitrophthalimide
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To a solution of 4-nitrophthalic anhydride (1.0 eq) in glacial acetic acid, add methylamine (1.1 eq, as a solution in ethanol or water).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield N-Methyl-4-nitrophthalimide.
Step 2: Synthesis of 5-Nitro-2-methylisoindolin-1-one
-
Suspend N-Methyl-4-nitrophthalimide (1.0 eq) in a suitable solvent like methanol or ethanol.
-
Cool the suspension to 0°C in an ice bath.
-
Add sodium borohydride (NaBH₄, 2.0-3.0 eq) portion-wise, maintaining the temperature below 10°C. The choice of NaBH₄ is critical as it provides a milder, more selective reduction of one imide carbonyl compared to stronger reducing agents like LiAlH₄, which would likely reduce both carbonyls and the nitro group.
-
After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Carefully quench the reaction with dilute hydrochloric acid (HCl) until the pH is acidic, which protonates the intermediate and facilitates the formation of the final product.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
Step 3: Synthesis of 5-Amino-2,3-dihydro-2-methyl-1H-Isoindol-1-one
-
Dissolve 5-Nitro-2-methylisoindolin-1-one (1.0 eq) in ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature. Catalytic hydrogenation is chosen for its clean conversion and simple workup, avoiding the use of stoichiometric metallic reagents.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification: The final crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system like ethanol/water to yield the pure 5-Amino-2,3-dihydro-2-methyl-1H-Isoindol-1-one.
Spectroscopic and Physicochemical Profile
Note: As of the time of writing, detailed experimental spectroscopic data for this specific compound are not widely available in public-domain literature. The following represents a theoretical profile based on its chemical structure.
Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons (3H) appearing as multiplets or distinct doublets/singlets in the ~6.5-7.5 ppm region. - Methylene protons (-CH₂-) at position 3 appearing as a singlet around ~4.3-4.5 ppm. - N-Methyl protons (-NCH₃) appearing as a singlet around ~3.0-3.2 ppm. - Amino protons (-NH₂) appearing as a broad singlet around ~3.5-5.0 ppm, which is exchangeable with D₂O. |
| ¹³C NMR | - Lactam carbonyl carbon (~168-172 ppm). - Aromatic carbons (~110-150 ppm). - Methylene carbon (-CH₂-) (~50-55 ppm). - N-Methyl carbon (-NCH₃) (~28-32 ppm). |
| IR Spectroscopy | - N-H stretching of the primary amine at ~3300-3500 cm⁻¹ (typically two bands). - C=O stretching of the γ-lactam at ~1680-1700 cm⁻¹. - C-N stretching at ~1250-1350 cm⁻¹. - Aromatic C-H stretching at ~3000-3100 cm⁻¹. |
| Mass Spec. (EI) | - Expected molecular ion (M⁺) peak at m/z = 162.19. |
Chemical Reactivity and Potential Applications
The dual functionality of the aromatic amine and the lactam core makes this compound a valuable synthetic intermediate.
Reactivity Profile
The primary site of reactivity is the 5-amino group, which behaves as a typical aromatic amine. It can readily undergo a variety of transformations, providing access to a wide range of derivatives. The lactam amide is generally stable but can be hydrolyzed under harsh acidic or basic conditions.
Caption: Key reactions involving the 5-amino group.
Applications in Drug Discovery
The isoindolinone scaffold is a key component in several pharmacologically active compounds. While direct biological data for this specific molecule is scarce, its potential can be inferred from related structures.
-
Scaffold for Inhibitors: Isoindolinone derivatives have been investigated as inhibitors of various enzymes and receptors.[6][7] This compound serves as an excellent starting point for synthesizing libraries of potential inhibitors for screening.
-
Building Block for Fused Heterocycles: The amino group can be used as a handle to construct more complex, fused heterocyclic systems, which are often sought after in drug design programs.
-
Fragment-Based Drug Design (FBDD): With a low molecular weight and multiple points for functionalization, it is an ideal candidate for fragment-based screening to identify new binding motifs for therapeutic targets. The amino group provides a vector for fragment evolution into more potent lead compounds.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not universally available, general precautions for handling aromatic amines and lactams should be followed.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[4]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4] Avoid contact with skin and eyes.
-
First Aid:
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
-
PubChem. (n.d.). 5-amino-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]
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MDPI. (n.d.). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of Imidazo[2,1‑a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N‑Phenacyl-2-cyano-4-nitrobenzensulfonamides. Retrieved from [Link]
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MDPI. (2023, April 2). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Retrieved from [Link]
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ResearchGate. (2025, August 9). (PDF) ChemInform Abstract: Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives. Retrieved from [https://www.researchgate.net/publication/226685827_ChemInform_Abstract_Methyl_3-Amino-1H-indole-2-carboxylates_in_the_Synthesis_of_5H-Pyrimido54-b]indole_Derivatives]([Link])
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National Institutes of Health. (n.d.). The chemistry of isoindole natural products. Retrieved from [Link]
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ResearchGate. (2025, August 5). Synthesis of N-Substituted Derivatives of (5-Amino-2-methyl-1H-indol-3-yl)acetic Acid. Retrieved from [Link]
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MDPI. (2022, November 29). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link]
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Veeprho. (n.d.). Ibuprofen EP Impurity G | CAS 1391054-15-1. Retrieved from [Link]
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French-Ukrainian Journal of Chemistry. (n.d.). Kinetic and Thermodynamic Control of the Reaction of 5-Amino-11H-isoindolo[2,1-a]quinazoline with N-phenylmaleimide. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 1391054-15-1 | Product Name : Ibuprofen - Impurity G. Retrieved from [Link]
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PubMed. (n.d.). Design, synthesis and docking study of 5-amino substituted indeno[1,2-c]isoquinolines as novel topoisomerase I inhibitors. Retrieved from [Link]
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PubMed Central. (n.d.). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Retrieved from [Link]
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